molecular formula C10H9ClN2O2 B1464767 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride CAS No. 1187931-83-4

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride

Cat. No.: B1464767
CAS No.: 1187931-83-4
M. Wt: 224.64 g/mol
InChI Key: UYWUOHSNTVQTEL-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is a chemical compound with the CAS Number: 1187931-83-4 . It has a molecular weight of 224.65 . The compound appears as a yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8N2O2.ClH/c13-10(14)8-3-1-2-7(4-8)9-5-11-12-6-9;/h1-6H,(H,11,12)(H,13,14);1H . This indicates that the compound has a pyrazole ring attached to a benzoic acid group.


Physical and Chemical Properties Analysis

This compound is a yellow solid . It has a molecular weight of 224.65 . The InChI code is 1S/C10H8N2O2.ClH/c13-10(14)8-3-1-2-7(4-8)9-5-11-12-6-9;/h1-6H,(H,11,12)(H,13,14);1H .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is explored for its potential as a chemical inhibitor, particularly in studies focusing on cytochrome P450 isoforms in human liver microsomes. The selectivity of such inhibitors is crucial for understanding specific CYP isoforms' involvement in drug metabolism and potential drug–drug interactions (DDIs). This compound's selectivity and potency as an inhibitor could help in deciphering the contribution of various CYP isoforms to the metabolism of structurally diverse drugs, thereby aiding in the prediction of DDIs in clinical settings (Khojasteh et al., 2011).

Organophosphorus Azoles and Structural Analysis

The compound is also significant in the context of organophosphorus azoles research, where its structural attributes contribute to the understanding of tetra-, penta-, and hexacoordinated phosphorus atoms. Through NMR spectroscopy and quantum chemistry, the stereochemical structure of related organophosphorus compounds is elucidated, offering insights into their chemical behavior and potential applications (Larina, 2023).

Heterocyclic Chemistry and Biological Activities

In the synthesis of pyrazole heterocycles, this compound plays a role in generating compounds with significant biological activities. Pyrazoles are known for their wide-ranging biological activities, including anticancer, analgesic, anti-inflammatory, and antiviral properties. The compound's role in the synthesis of pyrazole-based heterocycles underscores its importance in medicinal chemistry, highlighting the ongoing interest in pyrazoles as a template for developing new therapeutic agents (Dar & Shamsuzzaman, 2015).

Influence on Biological Ligands and Metals

Research on benzoic acid derivatives, including this compound, sheds light on their interactions with metals and the resulting impact on the electronic systems of biologically significant molecules. Such studies are vital for understanding the physico-chemical interactions between these compounds and their biological targets, potentially aiding in the development of more effective drugs and diagnostic tools (Lewandowski et al., 2005).

Biochemical Analysis

Biochemical Properties

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases and phosphatases, influencing their activity and thus affecting cellular signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can affect metabolic pathways by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal results without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, it can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, thereby affecting the overall metabolic flux and levels of key metabolites . These interactions can lead to changes in energy production and utilization within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, it may be actively transported into the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes.

Properties

IUPAC Name

3-(1H-pyrazol-4-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.ClH/c13-10(14)8-3-1-2-7(4-8)9-5-11-12-6-9;/h1-6H,(H,11,12)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWUOHSNTVQTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CNN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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